molecular formula C10H16O4 B12631984 8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde CAS No. 918901-88-9

8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde

Cat. No.: B12631984
CAS No.: 918901-88-9
M. Wt: 200.23 g/mol
InChI Key: BWEJVRKCRHDNSB-UHFFFAOYSA-N
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Description

8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde is a chemical compound known for its unique spiroacetal structure. This compound is characterized by a spiro linkage between two oxygen-containing rings, making it a member of the spiroacetal family. Spiroacetals are significant in various natural products and have diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde typically involves the formation of the spiroacetal ring system. One common method includes the reaction of a suitable diol with an aldehyde under acidic conditions to form the spiroacetal linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry .

Industrial Production Methods

the principles of spiroacetal synthesis can be scaled up using continuous flow reactors and optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spiroacetal compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets and pathways. The spiroacetal structure may allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde is unique due to its specific spiroacetal structure and the presence of an aldehyde group.

Properties

CAS No.

918901-88-9

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

8-methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde

InChI

InChI=1S/C10H16O4/c1-9(8-11)6-7-12-10(14-13-9)4-2-3-5-10/h8H,2-7H2,1H3

InChI Key

BWEJVRKCRHDNSB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2(CCCC2)OO1)C=O

Origin of Product

United States

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